4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
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Overview
Description
4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core structure with additional functional groups, including an acetamido group and a phenyl-substituted oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling with Aniline Derivative: The synthesized oxadiazole derivative is then coupled with an aniline derivative through a nucleophilic aromatic substitution reaction.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride in the presence of a base like pyridine to form the acetamido group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and protein interactions, providing insights into biological processes and potential therapeutic targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the acetamido group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl: Known for its use as a radical scavenger and antioxidant.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its antimicrobial and anticancer properties.
Uniqueness
4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent .
Properties
Molecular Formula |
C23H18N4O3 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H18N4O3/c1-15(28)24-19-11-7-16(8-12-19)21(29)25-20-13-9-18(10-14-20)23-27-26-22(30-23)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,28)(H,25,29) |
InChI Key |
AYIINHDHAONPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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